molecular formula C7H16ClNO B2836820 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride CAS No. 2230803-50-4

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride

Cat. No.: B2836820
CAS No.: 2230803-50-4
M. Wt: 165.66
InChI Key: FIZMFZGACDTCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-1,3-propanediol and ammonia.

    Cyclization Reaction: The starting materials undergo a cyclization reaction to form the pyrrolidine ring. This step often requires the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the ring closure.

    Hydrochloride Formation: The resulting pyrrolidine derivative is then treated with hydrochloric acid to form the hydrochloride salt of 1,2,2-Trimethylpyrrolidin-3-ol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters include temperature control, reaction time, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A basic five-membered nitrogen-containing ring structure.

    2,2-Dimethylpyrrolidine: A derivative with two methyl groups attached to the pyrrolidine ring.

    3-Hydroxypyrrolidine: A hydroxyl-substituted pyrrolidine derivative.

Uniqueness

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,2,2-trimethylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)6(9)4-5-8(7)3;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZMFZGACDTCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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